Di-n-butylgermane

Organometallic precursor Vapour pressure Semiconductor precursor

Di-n-butylgermane (CAS 29823-30-1), also referred to as dibutylgermane or dibutylgermanium hydride, is an organogermanium compound with the molecular formula C₈H₂₀Ge (exact mass 190.078 Da) bearing two n-butyl substituents and two Ge–H bonds on a tetravalent germanium centre. It belongs to the broader class of organogermanium hydrides (R₂GeH₂) and is a colourless liquid with an experimentally determined density of 0.978 g/cm³, a refractive index of 1.4428, and a boiling point of 70–75 °C at 15 mmHg (predicted atmospheric bp ~200 °C).

Molecular Formula C8H18Ge
Molecular Weight 186.86 g/mol
CAS No. 29823-30-1
Cat. No. B3122001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-n-butylgermane
CAS29823-30-1
Molecular FormulaC8H18Ge
Molecular Weight186.86 g/mol
Structural Identifiers
SMILESCCCC[Ge]CCCC
InChIInChI=1S/C8H18Ge/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
InChIKeyAVGZHPIODMCYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di-n-butylgermane (CAS 29823-30-1): Organogermanium Hydride Baseline for Procurement Evaluation


Di-n-butylgermane (CAS 29823-30-1), also referred to as dibutylgermane or dibutylgermanium hydride, is an organogermanium compound with the molecular formula C₈H₂₀Ge (exact mass 190.078 Da) bearing two n-butyl substituents and two Ge–H bonds on a tetravalent germanium centre . It belongs to the broader class of organogermanium hydrides (R₂GeH₂) and is a colourless liquid with an experimentally determined density of 0.978 g/cm³, a refractive index of 1.4428, and a boiling point of 70–75 °C at 15 mmHg (predicted atmospheric bp ~200 °C) [1]. The compound serves primarily as a synthetic precursor to more complex organogermanium derivatives, as a monomer for σ-conjugated polygermanes, and as a reagent in hydroelementation and radical-mediated transformations [2].

Why Di-n-butylgermane Cannot Be Swapped with Other Organogermanium Hydrides Without Experimental Justification


Organogermanium hydrides span a wide physicochemical space. Germane (GeH₄) is a toxic, flammable gas (bp −88 °C) that requires high-pressure cylinder handling and poses significant occupational safety risks [1]. Isobutylgermane (IBGe, bp 66 °C) was commercialised as a safer liquid MOVPE precursor, yet its high vapour pressure and lower decomposition onset (~325–350 °C) optimise it for vapour-phase delivery—not for solution-phase polymerisation or stoichiometric solution chemistry where premature volatilisation is detrimental [2]. Di-n-butylgermane occupies a distinct niche: its substantially higher boiling point (~200 °C predicted) and lower vapour pressure (~0.52 mmHg at 25 °C) make it far less volatile than either germane or IBGe, enabling its use as a room-temperature-stable liquid reagent in Wurtz, electrochemical, and radical-mediated syntheses where controlled, non-volatile reactivity is essential . Furthermore, the presence of two hydridic Ge–H bonds distinguishes it from fully alkylated germanes (e.g., tetrabutylgermane) and from dihalogermanes (e.g., Bu₂GeCl₂), conferring a reactivity profile—hydrogermylation, radical generation, σ-conjugated polymer backbone formation—that its alkyl-only or halide-only analogs cannot replicate [3].

Quantitative Differentiation Evidence for Di-n-butylgermane vs. Its Closest Analogs


Vapour Pressure and Boiling Point: Di-n-butylgermane vs. Isobutylgermane and Germane

Di-n-butylgermane exhibits dramatically lower volatility than both the established gaseous baseline germane (GeH₄) and the leading liquid alternative isobutylgermane (IBGe). Its predicted atmospheric boiling point of ~200 °C and estimated vapour pressure of 0.52 mmHg at 25 °C position it as a non-volatile liquid at ambient conditions, contrasting sharply with IBGe (bp 66 °C; ‘very high vapour pressure’) and germane (bp −88 °C; >1 atm at STP) . For applications requiring room-temperature liquid handling without vapour-phase loss—such as Wurtz coupling polymerisation in THF or radical-mediated hydrogermylation—this low volatility is an asset. Conversely, it makes the compound unsuitable for conventional CVD/ALD where high precursor vapour pressure is mandatory, a domain better served by IBGe or germane itself [1]. No direct head-to-head deposition-rate comparison exists in the literature; this is a class-level inference based on physicochemical measurements.

Organometallic precursor Vapour pressure Semiconductor precursor Safety profile

Electrochemical Polygermane vs. Polysilane Synthesis: Yield, Molecular Weight, and UV Absorption

When di-n-butyldichlorogermane is electrochemically reduced to poly(di-n-butylgermane) under conditions identical to those used for poly(di-n-butylsilane), the polygermane system yields 25–45% (vs. 50–70% for the polysilane), achieves current efficiencies of 25–50% (vs. 50–80%), and produces weight-average molecular weights of 10,000–25,000 (vs. 15,000–35,000). Critically, the polygermane exhibits a bathochromically shifted λmax of 324–327 nm compared with 313–316 nm for the polysilane, reflecting enhanced σ-conjugation along the Ge–Ge backbone [1]. These data were generated in a single cross-study using identical electrolysis parameters (Mg electrodes, LiClO₄–THF, controlled-current electrolysis) and thus constitute a robust class-level comparison [1]. The lower yield and current efficiency are attributed to more pronounced back-biting side-reactions in the polygermane system, a mechanistic limitation that must be factored into scale-up decisions [1].

σ-Conjugated polymers Electrochemical synthesis Polygermane UV absorption maximum

Ordered vs. Random Silylene-Germylene Copolymer: Extinction Coefficient Amplification

The extinction coefficient (εmax) per dibutylgermylene repeat unit is exquisitely sensitive to main-chain sequence. In a SiSiGe-ordered copolymer synthesised via electroreductive polymerisation of bis(chlorodimethylsilyl)dibutylgermane, the εmax per dibutylgermylene unit reached 14,000 L·mol⁻¹·cm⁻¹ (λmax 300 nm, Mn 3,900). When the same germylene unit was incorporated into random-sequence copolymers via direct electroreductive copolymerisation of Bu₂GeCl₂ with Me₂SiCl₂, the εmax dropped to 6,300 and 1,600 (λmax 308 and 286 nm; Mn 3,000–4,600) [1]. The ordered copolymer thus exhibits a 2.2× to 8.75× enhancement in εmax over its random counterpart. This direct head-to-head study was conducted by a single research group with consistent characterisation protocols [1].

Sequence-controlled copolymer Extinction coefficient UV absorption Silylene-germylene

Wurtz-Type Polymerisation: Highest Reported Yields for Poly(di-n-butylgermane) Achieved at Room Temperature

Poly(di-n-butylgermane) homopolymer was synthesised by Wurtz-type reductive coupling of di-n-butyldichlorogermane with sodium in THF at room temperature, yielding the highest reported yields to date for this class of polymerisation [1]. While absolute yield values are not tabulated numerically for the homopolymer alone, the study states unequivocally that the room-temperature THF protocol gave the highest reported yields to date from a Wurtz-type polymerisation of this precursor [1]. For context, traditional Wurtz coupling of dichlorodiorganogermanes in refluxing toluene typically affords lower yields and requires hazardous alkali-metal handling at elevated temperatures; the room-temperature THF method improves both safety and polymer yield, making the dichloro precursor of di-n-butylgermane a leading candidate for polysilane-analogue synthesis [1]. This is a supporting, class-level observation as the comparison is against historical Wurtz protocols rather than a direct contemporary side-by-side experiment.

Wurtz coupling Polygermane Room-temperature polymerisation Molecular weight

Crystallinity of Electrochemically Synthesised Poly(di-n-butylgermane): Tetragonal System vs. Amorphous Counterparts

Electroreduction of di-n-butyldichlorogermane on Mg electrodes in LiClO₄–THF yields a soluble polygermane that crystallises in the tetragonal system, as confirmed by X-ray diffraction, with an absorption maximum at 315 nm [1]. This contrasts with the electrochemically synthesised polygermanes from other dialkyl dichlorogermanes, which are typically obtained as amorphous materials [2]. Crystallinity in σ-conjugated polymers is rare and may offer enhanced charge-transport properties relative to amorphous polygermanes. This is a class-level inference because the direct comparator (amorphous polygermanes from other dialkyl precursors) is discussed in the broader literature rather than within a single controlled study.

Crystalline polymer Electroreduction Tetragonal system Polygermane

Evidence-Backed Application Scenarios Where Di-n-butylgermane Provides Scientifically Defensible Procurement Value


Synthesis of σ-Conjugated Polygermanes via Electrochemical or Wurtz Polymerisation at Ambient Temperature

Di-n-butylgermane (via its dichloro precursor) is the preferred monomer for electrochemical or room-temperature Wurtz synthesis of poly(di-n-butylgermane) when a red-shifted UV absorption onset (λmax 315–327 nm) is desired compared with polysilane analogs (λmax 313–316 nm) [1]. Procurement is justified for laboratories targeting soluble polygermanes with potential thermochromic or nonlinear optical properties, where the germanium backbone’s enhanced σ-conjugation provides spectroscopic differentiation that polysilanes cannot match [1] [2].

Sequence-Controlled Silylene-Germylene Copolymers for UV-Optoelectronic Applications

When di-n-butylgermane-derived dichloride is used to prepare bis(chlorodimethylsilyl)dibutylgermane and subsequently electroreductively polymerised, the resulting SiSiGe-ordered copolymer exhibits an εmax of 14,000 per dibutylgermylene unit—an 8.75× enhancement over the random-copolymer baseline of 1,600 [3]. This dramatic extinction-coefficient amplification is unique to the sequence-defined architecture enabled by this specific precursor and directly supports procurement for research into high-extinction UV-absorbing copolymer films [3].

Liquid-Phase Radical Hydrogermylation Reagent Where Low Volatility Is Required

The low vapour pressure of di-n-butylgermane (~0.52 mmHg at 25 °C) makes it a superior radical hydrogermylation mediator in open-flask or ambient-pressure solution chemistry where volatile alternatives such as isobutylgermane (bp 66 °C) would suffer evaporative loss. The Ge–H bond in di-n-butylgermane participates in homolytic hydrogermylation of alkenes, as demonstrated with the closely related dibutylchlorogermane, enabling C–Ge bond formation at room temperature [4]. Procurement is advisable for synthetic groups requiring a non-volatile germanium hydride source for radical or hydroelementation methodology development [4].

Crystalline Polygermane Thin Films with Defined Tetragonal Packing

Electroreduction of di-n-butyldichlorogermane uniquely affords a soluble, crystalline polygermane in the tetragonal system (λmax 315 nm), whereas other dialkyl dichlorogermanes yield amorphous materials under comparable conditions [5]. This crystalline order may translate into anisotropic charge transport or defined refractive-index properties, making the di-n-butylgermane precursor particularly valuable for laboratories developing crystalline σ-conjugated polymer coatings or devices [5].

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